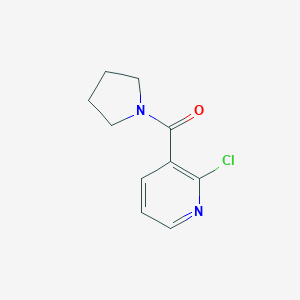

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Descripción general

Descripción

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidine ring attached to the 3-position via a methanone group . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the product . The reaction can be carried out in solvents such as ethanol or acetonitrile, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure product quality and safety .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and certain cancers.

Case Study: Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of this compound can inhibit specific enzymes linked to disease pathways. For instance, studies show that modifications to the pyridine ring can enhance binding affinity to target proteins involved in cancer progression .

Drug Discovery

The compound has been utilized in high-throughput screening assays to identify novel inhibitors against various biological targets, including viral proteases. Its structural versatility allows for modifications that can optimize pharmacological properties.

Case Study: SARS-CoV-2 Mpro Inhibitors

Recent investigations into inhibitors of the SARS-CoV-2 main protease (Mpro) highlighted the effectiveness of compounds derived from this compound. These studies utilized structure-based drug design to enhance potency, demonstrating IC50 values in the low micromolar range .

Materials Science

This compound is also being explored for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating advanced materials with unique properties.

Case Study: Nanocomposite Development

Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it a candidate for high-performance materials used in various industrial applications .

Mecanismo De Acción

The mechanism of action of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyridine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone include:

2-Chloropyridine: A precursor in the synthesis of this compound.

Pyrrolidine: A common structural motif in many biologically active compounds.

Pyridine derivatives: Various substituted pyridines with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties . This combination allows for versatile applications in different fields of research and industry .

Actividad Biológica

The compound (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a pyrrolidine moiety, which are critical for its biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with pyrrolidine derivatives under controlled conditions to yield the target compound. Various methodologies have been reported, including:

- Condensation reactions with carbonyl compounds.

- Nucleophilic substitutions involving pyrrolidine as a nucleophile.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties, particularly against drug-resistant strains of bacteria and mycobacteria. For instance:

- In vitro tests demonstrated inhibition against Mycobacterium tuberculosis with an IC50 value lower than that of standard treatments like isoniazid and pyrazinamide .

- The compound also inhibited photosynthetic electron transport in chloroplasts, indicating potential herbicidal activity .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have revealed its effectiveness against various viral pathogens. Notably:

- It has shown promising results in inhibiting SARS-CoV-2 Mpro, a crucial enzyme for viral replication, with an IC50 value of approximately 1.3 µM .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties:

- Compounds derived from this scaffold have demonstrated the ability to inhibit monoamine oxidase enzymes, which are involved in neurodegenerative diseases .

Case Studies

- Antitubercular Activity : In a study involving various substituted pyridine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit mycobacterial growth. The results indicated superior efficacy compared to traditional antitubercular agents .

- Antiviral Screening : Compounds similar to this compound were screened for their ability to inhibit SARS-CoV-2 replication in vitro. The findings highlighted its potential as a lead compound for further development in antiviral therapies .

Data Summary

Propiedades

IUPAC Name |

(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYOSYIJGVKBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392069 | |

| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60597-68-4 | |

| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.